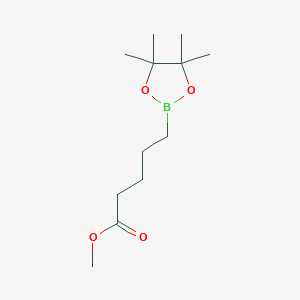
methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is likely a boronic ester compound. Boronic esters are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology .
Molecular Structure Analysis
The molecular structure of such compounds is usually confirmed by techniques like FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compounds can be measured by X-ray diffraction for crystallographic and conformational analyses .Chemical Reactions Analysis
The chemical reactions involving these types of compounds often involve nucleophilic and amidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be predicted using density functional theory (DFT) .Applications De Recherche Scientifique
Liquid Crystal Dimers and Nematic Phases
Research by Henderson and Imrie (2011) explored the transitional properties of methylene-linked liquid crystal dimers, focusing on their mesophases and the induction of a twist-bend nematic phase due to their bent geometry. This study highlights the role of specific chemical structures in affecting material properties, which could have implications for the development of new materials with unique optical and electronic characteristics (Henderson & Imrie, 2011).
DNA Methylation and Cancer Therapy
Goffin and Eisenhauer (2002) reviewed DNA methyltransferase inhibitors, emphasizing their potential in cancer therapy by affecting gene expression through epigenetic mechanisms. This research underscores the importance of chemical compounds in modulating biological pathways for therapeutic purposes (Goffin & Eisenhauer, 2002).
Pentane-1,5-diol in Dermatology
Jacobsson Sundberg and Faergemann (2008) discussed the use of pentane-1,5-diol in dermatology, comparing its efficacy, safety, and chemical characteristics with other diols. This study provides insight into how chemical properties influence pharmaceutical formulations and therapeutic applications (Jacobsson Sundberg & Faergemann, 2008).
Chemistry of Fluorinated Pyrimidines in Cancer Treatment
Gmeiner (2020) reviewed the use of fluorinated pyrimidines in cancer treatment, focusing on the synthesis methods and their impact on DNA and RNA structures. This research highlights the role of chemical compounds in advancing personalized medicine and improving cancer treatment outcomes (Gmeiner, 2020).
Furfural Derivatives to Pentanediol
Tan et al. (2021) reviewed the advances in synthesizing pentanediol from furfural and its derivatives, focusing on catalyst design and reaction mechanisms. This study illustrates the importance of chemical research in developing sustainable processes for producing high-value chemicals (Tan et al., 2021).
Mécanisme D'action
Target of Action
Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is a boric acid ester intermediate . These compounds are often used as enzyme inhibitors or specific ligand drugs . They have been found to be effective in the treatment of tumors and microbial infections, and are also used in the design of anticancer drugs .
Mode of Action
Similar compounds have been found to induce the formation of a dense and robust solid electrolyte interface (sei) that inhibits the growth of lithium dendrites . This suggests that the compound may interact with its targets to induce structural changes that inhibit certain biological processes.
Biochemical Pathways
It is known that boric acid compounds are often used in glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions . These reactions are crucial in various biochemical pathways.
Result of Action
Similar boric acid compounds have been found to produce highly reactive oxygen species, leading to apoptosis of certain cancer cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO4/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-10(14)15-5/h6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXXFZWSYXRKBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

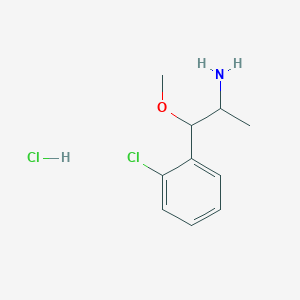

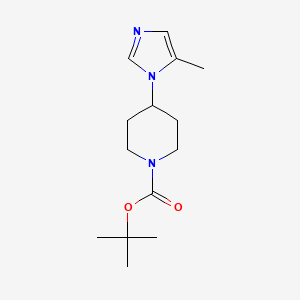
![2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6617970.png)
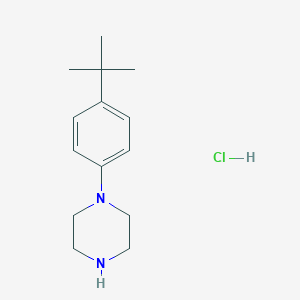
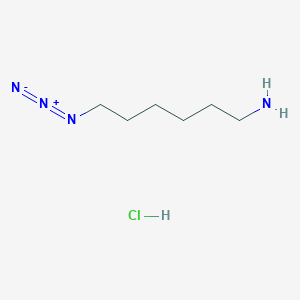

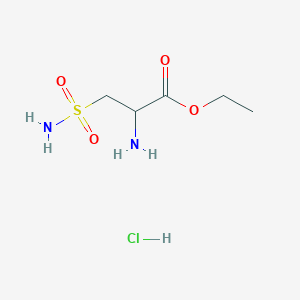

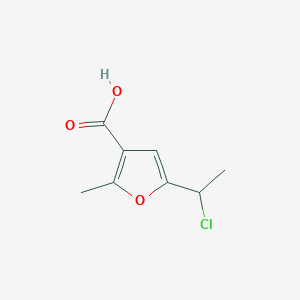
![tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6618049.png)

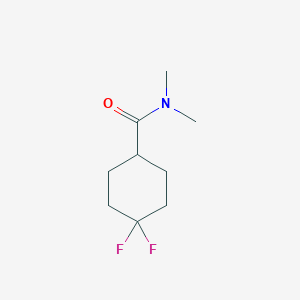
![5-[(pyridin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6618067.png)